molecular formula C21H25N3O4S B2459479 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-phenylpropyl)ethanediamide CAS No. 941945-52-4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2459479
CAS No.: 941945-52-4
M. Wt: 415.51
InChI Key: QOUXOLXBXUQCDI-UHFFFAOYSA-N
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Description

This compound is a bifunctional ethanediamide featuring a methanesulfonyl-substituted tetrahydroquinoline core linked to a 3-phenylpropyl group.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-29(27,28)24-14-6-10-17-11-12-18(15-19(17)24)23-21(26)20(25)22-13-5-9-16-7-3-2-4-8-16/h2-4,7-8,11-12,15H,5-6,9-10,13-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUXOLXBXUQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the quinoline core: This can be achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.

    Introduction of the methylsulfonyl group: This step may involve the sulfonation of the quinoline core using reagents such as methylsulfonyl chloride.

    Formation of the oxamide linkage: This can be accomplished by reacting the quinoline derivative with an appropriate oxalyl chloride derivative, followed by coupling with 3-phenylpropylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-phenylpropyl)oxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name / ID (Evidence) Core Structure Functional Groups Key Properties
Target Compound Tetrahydroquinoline Methanesulfonyl, ethanediamide High lipophilicity (phenylpropyl)
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) Tetrahydroquinoline Methanesulfonyl, amide Mp: 236–237°C; CA inhibition
N-(1-methyl-2-oxo-1,2,3,4-THQ-7-yl)methanesulfonamide (25) Methyl-THQ Methanesulfonyl, amide Mp: 226–227°C; Enhanced solubility
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Quinoline Benzenesulfonamide, styryl Polar substituents (methoxy)
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (26) Peptide-like Benzoyl, fluorophenyl, ester Hydrogen bonding capacity

Key Observations :

  • Methanesulfonyl vs.
  • Ethanediamide vs.
  • Phenylpropyl vs. Polar Substituents : The 3-phenylpropyl group confers higher lipophilicity than methoxy or fluorophenyl groups in IIIa and 26, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Key Observations :

  • The target compound’s synthesis likely shares steps with ’s methanesulfonamides (e.g., sulfonylation in DMF) but requires additional steps for ethanediamide formation.
  • Polar solvents (pyridine, DMF) and coupling agents (DCC, EDC) are common across analogues, suggesting scalability challenges for the target compound .
Table 3: Activity and Stability Profiles
Compound (Evidence) Biological Activity Physicochemical Notes
Target Compound Hypothesized CA inhibition High logP (phenylpropyl)
Methanesulfonamides (24, 25) CA I/II/IV/IX inhibition Moderate solubility (mp >220°C)
Benzenesulfonamide (IIIa) Anticancer (quinoline-based) Lower logP (methoxy groups)
Peptide Derivatives (26) Enzyme substrate mimicry Hydrolytically unstable (ester)

Key Observations :

  • CA Inhibition Potential: The target’s methanesulfonyl group aligns with ’s compounds 24 and 25, which inhibit carbonic anhydrases. However, its ethanediamide may reduce activity compared to simpler amides due to steric hindrance .
  • Metabolic Stability : The phenylpropyl group may slow hepatic clearance compared to ester-containing compounds (e.g., 26), which are prone to hydrolysis .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S, with a molecular weight of approximately 390.45 g/mol. The structure includes a tetrahydroquinoline core, a methanesulfonyl group, and a phenylpropyl moiety linked through an ethanediamide backbone.

PropertyValue
Chemical FormulaC19H22N2O5S
Molecular Weight390.45338 g/mol
IUPAC NameThis compound
SMILESCOc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of methionyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition can disrupt amino acid metabolism and protein translation processes in various organisms.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The tetrahydroquinoline core is known for its bioactive properties, which may extend to this compound as well. Studies are ongoing to evaluate its effectiveness against various bacterial strains and potential use in antibiotic development.

Anticancer Potential

The unique chemical structure suggests potential anticancer properties. Compounds derived from tetrahydroquinoline have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer-related pathways are under investigation .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes positions it as a candidate for therapeutic applications in diseases associated with dysregulated protein synthesis. Inhibitors targeting methionyl-tRNA synthetase could provide new avenues for treating infections or cancers where protein synthesis is a critical factor.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Inhibition Studies : A study evaluating the structure-activity relationship (SAR) of similar compounds indicated that modifications on the tetrahydroquinoline ring can enhance inhibitory effects on methionyl-tRNA synthetase .
  • Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of tetrahydroquinoline exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Lines : Research involving cell lines has shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in certain cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-phenylpropyl)ethanediamide?

  • Methodology : The synthesis typically involves multi-step organic reactions:

Tetrahydroquinoline core formation : Catalytic hydrogenation or reductive amination of precursor anilines (e.g., using Pd/C or NaBH4_4) .

Methanesulfonyl group introduction : Sulfonylation of the tetrahydroquinoline nitrogen using methanesulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N) .

Oxalamide coupling : Reaction of the sulfonylated intermediate with 3-phenylpropylamine using coupling agents like EDCI/HOBt in dichloromethane .

  • Key Considerations : Optimize reaction time and temperature (e.g., 0–25°C for sulfonylation) to minimize by-products. Monitor purity via HPLC or TLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR spectroscopy : 1^1H/13^13C NMR to confirm connectivity of the tetrahydroquinoline, sulfonyl, and oxalamide groups .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., C22_{22}H27_{27}N3_3O4_4S) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • Enzyme inhibition : Test against kinases or proteases (e.g., fluorescence-based assays) due to sulfonamide’s affinity for enzyme active sites .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vitro testing .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxalamide coupling step, and what are common pitfalls?

  • Optimization Strategies :

  • Coupling agents : Compare EDCI, DCC, or HATU efficiency in anhydrous DMF .
  • Solvent effects : Polar aprotic solvents (e.g., DCM, THF) improve amide bond formation .
    • Troubleshooting :
  • By-product formation : Use scavengers (e.g., polymer-bound isocyanate) to remove excess reagents .
  • Low yields : Pre-activate carboxylic acid intermediates with TBTU before amine addition .

Q. How do structural modifications (e.g., substituents on the phenylpropyl group) impact biological activity?

  • Case Study :

  • Analog Comparison :
SubstituentIC50_{50} (Kinase X)LogP
3-Phenylpropyl0.8 µM3.2
4-Fluorophenylpropyl0.3 µM2.9
3,4-Dimethoxyphenylpropyl1.5 µM3.8
  • Trends : Electron-withdrawing groups (e.g., -F) enhance potency but reduce solubility .
    • Methodology : Use QSAR models to predict activity and prioritize synthetic targets .

Q. How can computational methods resolve contradictions in proposed mechanisms of action?

  • Approach :

Molecular docking : Simulate binding to target proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

  • Validation : Cross-correlate with mutagenesis data (e.g., Ala-scanning of predicted binding residues) .

Q. What strategies are effective in improving metabolic stability for in vivo studies?

  • Solutions :

  • Deuterium labeling : Replace labile hydrogens (e.g., α to sulfonyl group) to slow CYP450 metabolism .
  • Prodrug design : Mask polar groups (e.g., oxalamide as ester) for enhanced bioavailability .
    • Analytical Support : Use LC-MS/MS to track metabolite formation in liver microsomes .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

  • Root Causes :

  • Membrane permeability : Measure logD (octanol-water) to assess passive diffusion .
  • Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) .
    • Resolution : Use CRISPR-engineered cell lines to knock out suspected off-target proteins .

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